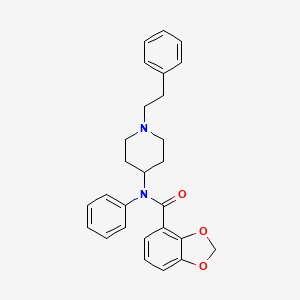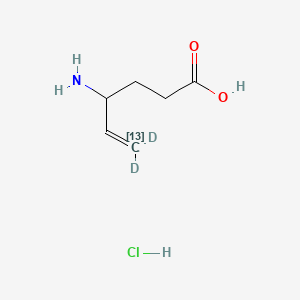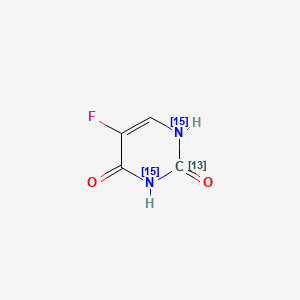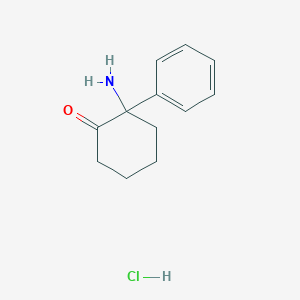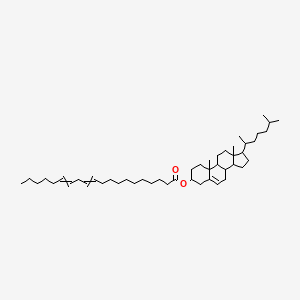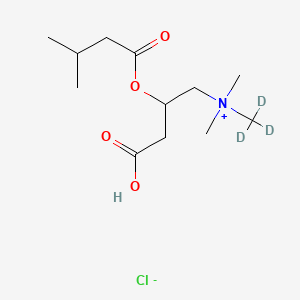
Isovaleryl-DL-carnitine-d3 (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isovaleryl-DL-carnitine-d3 (chloride) is a deuterium-labeled derivative of Isovaleryl-DL-carnitine chloride. This compound is primarily used as an internal standard for the quantification of isovaleryl-DL-carnitine in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling enhances the compound’s stability and allows for precise quantification in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isovaleryl-DL-carnitine-d3 (chloride) involves the incorporation of deuterium atoms into the Isovaleryl-DL-carnitine chloride molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Isovaleryl-DL-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high deuterium content and purity. The production process is optimized to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Isovaleryl-DL-carnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Isovaleryl-DL-carnitine-d3 (chloride) has several scientific research applications:
Mechanism of Action
The mechanism of action of Isovaleryl-DL-carnitine-d3 (chloride) involves its role as an internal standard. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification in mass spectrometry. This helps in tracing the metabolic pathways and understanding the pharmacokinetics of carnitine derivatives . The compound does not have a direct biological effect but serves as a crucial tool in analytical and pharmacokinetic studies .
Comparison with Similar Compounds
Similar Compounds
Isovaleryl-DL-carnitine chloride: The non-deuterated form of the compound.
Isovaleryl-L-carnitine-d3 (chloride): The L-isomer of the deuterium-labeled compound.
Isovaleryl-L-carnitine chloride: The non-deuterated L-isomer.
Uniqueness
Isovaleryl-DL-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical techniques. This makes it a valuable tool in scientific research, particularly in studies involving the metabolism and pharmacokinetics of carnitine derivatives .
Properties
Molecular Formula |
C12H24ClNO4 |
|---|---|
Molecular Weight |
284.79 g/mol |
IUPAC Name |
[3-carboxy-2-(3-methylbutanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/i3D3; |
InChI Key |
HWDFIOSIRGUUSM-FJCVKDQNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)CC(CC(=O)O)OC(=O)CC(C)C.[Cl-] |
Canonical SMILES |
CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


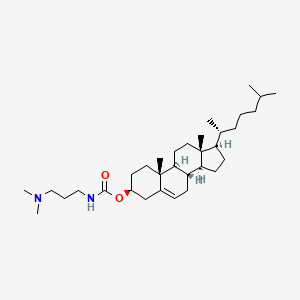
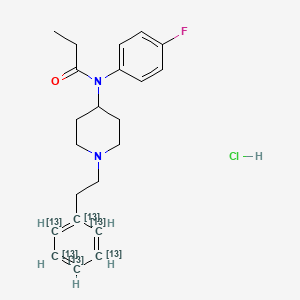
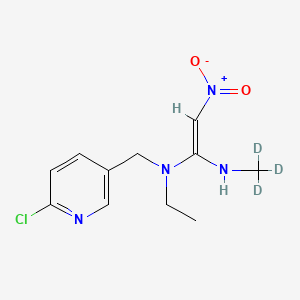
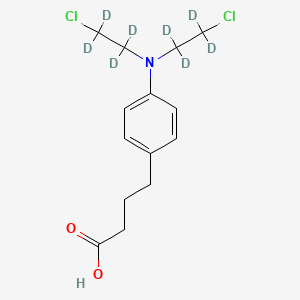
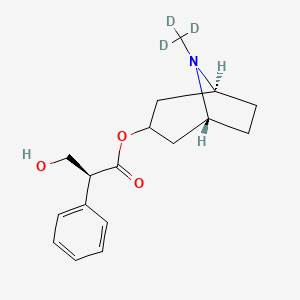
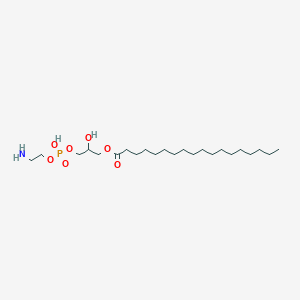
![(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B10795749.png)
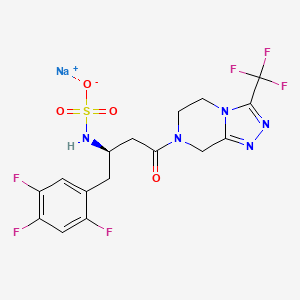
![Ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-3,3,5,5-tetradeuteriopiperidine-1-carboxylate](/img/structure/B10795763.png)
